molecular formula C15H14N4O B3197245 3-(1,5-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde CAS No. 1004451-74-4

3-(1,5-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde

Cat. No.: B3197245
CAS No.: 1004451-74-4
M. Wt: 266.3 g/mol
InChI Key: VVQRSHACUHYRRI-UHFFFAOYSA-N
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Description

3-(1,5-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde ( 1004451-74-4) is a high-purity heterocyclic compound with a molecular formula of C15H14N4O and a molecular weight of 266.30 g/mol . This chemical features a unique pyrazole backbone substituted with a phenyl group and a second, 1,5-dimethylpyrazole moiety, creating a bi-pyrazole system of significant interest in various research fields . The presence of the formyl (-CHO) group at the 4-position is a key structural feature, as it provides a highly reactive handle for further synthetic modifications, making this compound a valuable precursor for constructing more complex molecular architectures . In medicinal chemistry and pharmacology, this carbaldehyde serves as a crucial building block for the design and synthesis of novel bioactive molecules. Its structure is well-suited for generating Schiff bases and other derivatives that can be screened for a range of biological activities, consistent with the known profiles of pyrazole derivatives which include anti-inflammatory, antimicrobial, and anticancer properties . Furthermore, the aldehyde functionality allows it to participate in condensation reactions, such as the formation of chalcones—a class of compounds recognized for their anti-inflammatory, antimicrobial, and antitumor activities . From a materials science perspective, the conjugated system and the specific substitution pattern confer distinct electronic and steric properties that are valuable for developing advanced functional materials . The compound can be synthesized via multi-step protocols, with one established method involving the Vilsmeier-Haack formylation reaction to introduce the critical aldehyde group onto a pyrazole precursor . Researchers should note that the dimethylpyrazole substituent can influence the compound's physicochemical properties, such as its solubility in polar aprotic solvents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-14(8-16-18(11)2)15-12(10-20)9-19(17-15)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQRSHACUHYRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181258
Record name 1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004451-74-4
Record name 1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004451-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(1,5-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde, with the CAS number 1004451-74-4, is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and research findings.

  • IUPAC Name : 1',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde
  • Molecular Formula : C15H14N4O
  • Molecular Weight : 266.3 g/mol
  • Purity : 95%

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. A study reported that certain pyrazole derivatives exhibited strong inhibitory effects against E. coli and S. aureus, indicating potential as antibacterial agents .

Anticancer Properties

Research indicates that pyrazole derivatives can act as anticancer agents. For example:

  • A study by Xia et al. (2022) showed that certain pyrazole derivatives induced apoptosis in cancer cell lines with an IC50 value of 49.85 µM .
  • Another investigation found that specific pyrazole compounds inhibited lung cancer cell lines significantly, suggesting their potential in cancer therapy .

Anti-inflammatory Effects

Pyrazole compounds have also been studied for their anti-inflammatory properties. A review noted that certain derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6 effectively . This suggests a promising avenue for developing anti-inflammatory drugs.

Data Table: Summary of Biological Activities

Activity TypeReferenceIC50 ValueNotes
Antimicrobial N/AEffective against E. coli and S. aureus
AnticancerXia et al., 2022 49.85 µMInduces apoptosis in cancer cells
Anti-inflammatory N/AInhibits TNF-α and IL-6

Case Study 1: Anticancer Activity Evaluation

In a detailed study on the anticancer potential of pyrazole derivatives, a series of compounds were synthesized and tested against various cancer cell lines. The results indicated that specific modifications to the pyrazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives, demonstrating their ability to modulate inflammatory pathways effectively. The compounds were shown to inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituent at Position 3 Substituent at Position 5 Electrophilicity (Relative) Solubility in DMSO (mg/mL)
Target Compound 1,5-Dimethylpyrazol-4-yl Phenyl Moderate 12.3 (predicted)
3-(4-Fluorophenyl)-5-phenyl analog 4-Fluorophenyl Phenyl High 8.9
5-(4-Bromophenyl) analog 4-Fluorophenyl 4-Bromophenyl Very High 5.2

Physicochemical Properties

  • Melting Points : Fluorine and bromine substituents in analogs increase melting points due to enhanced intermolecular halogen bonding. The target compound’s dimethylpyrazole group reduces crystallinity, leading to a lower predicted melting point (~150–160°C) compared to fluorophenyl analogs (175–190°C) .
  • Solubility : The dimethylpyrazole group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) relative to halogenated analogs, which exhibit lower solubility due to increased molecular weight and halogen hydrophobicity.

Q & A

Basic: What are the established synthetic routes for 3-(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde?

The compound is synthesized via multi-step protocols involving pyrazole-carbaldehyde intermediates. Key methods include:

  • Vilsmeier-Haack Formylation : Reacting pyrazole precursors (e.g., 1-phenyl-3-methylpyrazol-5-one) with POCl₃ and DMF to introduce the carbaldehyde group at the 4-position .
  • Nucleophilic Substitution : Using K₂CO₃ as a base to facilitate coupling of halogenated pyrazole intermediates with substituted phenols or heterocycles (e.g., 1,5-dimethylpyrazole derivatives) .
  • Condensation Reactions : Aldehyde-functionalized pyrazoles are often generated via Claisen-Schmidt or aldol condensation, requiring precise stoichiometric control to avoid side products .
    Key Considerations : Monitor reaction progress via TLC or HPLC, as over-substitution or oxidation of the aldehyde group can occur .

Advanced: How can reaction conditions be optimized to improve yield and purity of the carbaldehyde group?

  • Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintain temperatures below 80°C during formylation steps to prevent decomposition of the aldehyde moiety .
  • Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) to isolate the aldehyde from unreacted precursors .
    Data-Driven Approach : Compare yields across solvent systems (e.g., DMF vs. THF) and characterize intermediates via ¹H/¹³C NMR to identify bottlenecks .

Basic: What spectroscopic and crystallographic methods confirm the molecular structure?

  • ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Pyrazole ring protons resonate between δ 6.5–8.5 ppm, with splitting patterns indicating substitution .
  • X-Ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C4–CHO torsion angle ≈ 120°) and confirms spatial orientation of the 1,5-dimethylpyrazolyl substituent .
    Validation : Cross-reference experimental IR carbonyl stretches (~1700 cm⁻¹) with computational DFT models to validate electronic environments .

Advanced: How do substituents on the pyrazole rings influence electronic properties and reactivity?

  • Electron-Withdrawing Groups (EWGs) : Substituents like chloro or fluoro on the phenyl ring increase electrophilicity of the aldehyde, enhancing reactivity in Schiff base formation .
  • Steric Effects : 1,5-Dimethyl groups on the pyrazole moiety hinder rotation, leading to conformational rigidity, which can be quantified via variable-temperature NMR .
    Contradiction Analysis : Conflicting reports on bioactivity (e.g., antimicrobial vs. anticancer) may arise from substituent-dependent electronic modulation of the aldehyde’s redox potential .

Advanced: How should researchers design assays to evaluate biological activity?

  • In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to controls like doxorubicin .
  • Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence polarization assays, noting the aldehyde’s potential to form covalent adducts with active-site cysteines .
    Pitfalls : False positives may occur if the aldehyde reacts non-specifically with assay components; include aldehyde-scavenging controls (e.g., hydroxylamine) .

Advanced: What computational tools predict interactions with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., dipeptidyl peptidase-IV), focusing on hydrogen bonding between the aldehyde and catalytic residues .
  • MD Simulations : Simulate stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess binding kinetics .
    Validation : Cross-correlate computational predictions with experimental SPR (surface plasmon resonance) data to refine force field parameters .

Basic: How are stability and storage conditions determined for this compound?

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for aldehyde oxidation or dimerization .
  • Light Sensitivity : UV-Vis spectroscopy reveals λmax shifts under UV exposure; store in amber vials at –20°C under inert atmosphere .

Advanced: How to resolve contradictions in reported bioactivity data?

  • Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing methyl with ethyl) to isolate electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,5-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde
Reactant of Route 2
3-(1,5-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde

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